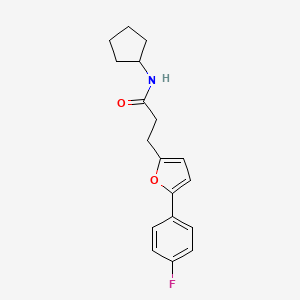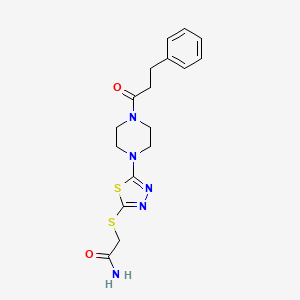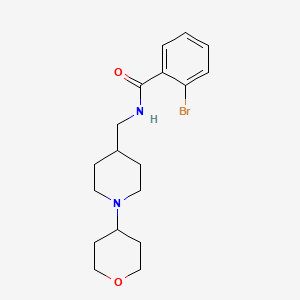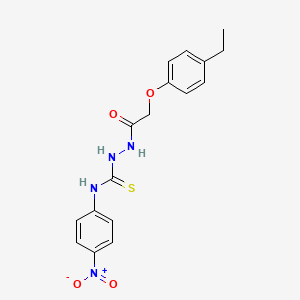![molecular formula C21H27ClF3N5O3S B2407677 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine CAS No. 2097938-36-6](/img/structure/B2407677.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine” is a complex organic molecule. It contains several functional groups, including a pyridine ring, a piperazine ring, and an oxazole ring . This compound is related to a class of molecules that have been studied for their potential applications in the pharmaceutical and agrochemical industries .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its three heterocyclic rings: the pyridine ring, the piperazine ring, and the oxazole ring. These rings are connected by various functional groups, including a trifluoromethyl group and a sulfonyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the piperazine ring might participate in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and stability .科学的研究の応用
Synthetic Methodologies
Studies have highlighted the role of sulfonamides and related structures in facilitating cationic cyclizations, leading to the efficient formation of polycyclic systems. For example, trifluoromethanesulfonic acid has been used as a catalyst to induce cyclization processes, showcasing the potential utility of related chemical structures in synthetic organic chemistry (Haskins & Knight, 2002). Additionally, the synthesis and characterization of novel compounds through methods such as heterocyclic syntheses, density functional theory (DFT), and Fourier-transform infrared spectroscopy (FT-IR) studies on sulfonamide triazenes further underscore the versatility of such molecules in chemical research (Martin, Meth–Cohn, & Suschitzky, 1974; Dabbagh et al., 2008).
Material Science
In the realm of material science, research has been conducted on the synthesis and green metric evaluation of compounds like 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. These studies highlight the environmental and efficiency aspects of synthesizing compounds with potential applications in various industries, including pharmaceuticals and materials (Gilbile, Bhavani, & Vyas, 2017).
Biological Activities
Exploratory studies into the biological activities of compounds containing piperazine and related moieties reveal their potential in drug design. For instance, the antimicrobial activity of new heterocycles based on sulfonamide and amide derivatives of piperazine underscores the therapeutic relevance of these compounds (Bhatt, Kant, & Singh, 2016). Additionally, the synthesis and investigation of anticonvulsant activities of specific derivatives demonstrate the potential pharmaceutical applications of these chemical structures (Kamiński, Rzepka, & Obniska, 2011).
将来の方向性
The future research directions for this compound could include further studies of its synthesis, its reactivity, and its potential applications in the pharmaceutical and agrochemical industries . It is expected that many novel applications of trifluoromethylpyridine derivatives will be discovered in the future .
作用機序
Mode of Action
Without specific information on the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural features, it’s plausible that the compound could interact with its targets through a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding .
Biochemical Pathways
Given the compound’s structure, it’s possible that it could interfere with a variety of biochemical processes, potentially including signal transduction, enzyme catalysis, or ion transport .
Pharmacokinetics
Therefore, it’s difficult to make definitive statements about its bioavailability. The compound’s molecular weight (29466 g/mol ) is within the range typically associated with good
特性
IUPAC Name |
4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClF3N5O3S/c1-13-12-28(8-9-30(13)20-18(22)10-16(11-26-20)21(23,24)25)17-4-6-29(7-5-17)34(31,32)19-14(2)27-33-15(19)3/h10-11,13,17H,4-9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDMUFJUYVQCHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=C(ON=C4C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClF3N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2407598.png)



![9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B2407608.png)


![N,N-dimethyl-N'-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine](/img/structure/B2407612.png)
![2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2407613.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2407614.png)

![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B2407616.png)